[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid
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Overview
Description
[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a hydroxyoxetane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The hydroxyoxetane moiety can be introduced through various synthetic routes, such as the reaction of an oxetane precursor with a suitable reagent under controlled conditions .
Industrial Production Methods
Industrial production of [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can undergo reduction reactions to form dihydropyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, solvents such as ethanol or dichloromethane, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution of the hydroxyoxetane moiety can produce a variety of substituted oxetane derivatives .
Scientific Research Applications
Chemistry
In chemistry, [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds and the construction of diverse molecular architectures .
Biology and Medicine
The hydroxyoxetane moiety can enhance the compound’s stability and bioavailability, making it a promising candidate for the development of new therapeutic agents .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics, such as increased durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition applications. The hydroxyoxetane moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid include:
- [6-(3-Hydroxyoxetan-3-yl)-2-pyridyl]boronic acid
- [6-(3-Hydroxyoxetan-3-yl)-4-pyridyl]boronic acid
- [6-(3-Hydroxyoxetan-3-yl)-5-pyridyl]boronic acid
- [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic ester
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hydroxyoxetane moiety enhances its stability and reactivity, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H10BNO4 |
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Molecular Weight |
194.98 g/mol |
IUPAC Name |
[6-(3-hydroxyoxetan-3-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H10BNO4/c11-8(4-14-5-8)7-2-1-6(3-10-7)9(12)13/h1-3,11-13H,4-5H2 |
InChI Key |
YXIJIBXBKIQFEU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)C2(COC2)O)(O)O |
Origin of Product |
United States |
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